Ethyl 1-methylpyrrole-2-carboxylate

CAS No.: 23466-27-5

Cat. No.: VC1961625

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23466-27-5 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | ethyl 1-methylpyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | IIKHONWHFIKUQV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CN1C |

| Canonical SMILES | CCOC(=O)C1=CC=CN1C |

Introduction

Chemical Structure and Properties

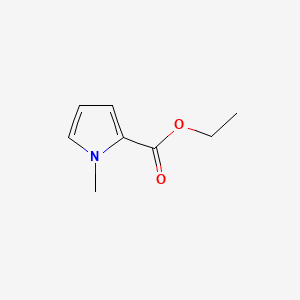

Ethyl 1-methylpyrrole-2-carboxylate is a pyrrole derivative featuring a methyl group at the nitrogen position (N-1) and an ethyl ester group at the 2-position of the pyrrole ring. This structural arrangement contributes to its unique chemical behavior and applications.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 23466-27-5 |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | Ethyl 1-methylpyrrole-2-carboxylate |

| Physical State | Black liquid |

| Boiling Point | 94°C (at 18 Torr) |

| Density | 1.05±0.1 g/cm³ (Predicted) |

| pKa | -6.93±0.70 (Predicted) |

The compound features a planar pyrrole ring with the ester group oriented in a specific configuration relative to the methyl substituent on the nitrogen atom. This planarity and substitution pattern influence its chemical reactivity and potential for interactions with biological targets .

Chemical Identifiers

The compound can be represented using various chemical notations:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 |

| InChIKey | IIKHONWHFIKUQV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CN1C |

| European Community (EC) Number | 245-677-5 |

These standardized identifiers facilitate the compound's recognition across different chemical databases and research platforms .

Synthetic Approaches

Several synthetic routes have been developed for preparing ethyl 1-methylpyrrole-2-carboxylate, demonstrating its importance in organic chemistry research.

Direct Esterification

One common approach involves the direct esterification of 1-methylpyrrole-2-carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. This method typically yields the target compound with moderate efficiency.

N-Alkylation Methods

The synthesis can also be achieved through N-alkylation of pyrrole-2-carboxylate esters. Literature suggests that this approach may involve reaction of methyl pyrrole-2-carboxylate with suitable alkylating agents under basic conditions, followed by transesterification if required. This method has been explored for structurally related compounds and could potentially be applied to the synthesis of ethyl 1-methylpyrrole-2-carboxylate .

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of ethyl 1-methylpyrrole-2-carboxylate. While specific spectral data for the compound itself is limited in the provided search results, related compounds provide insight into expected spectroscopic patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. Based on related compounds, the expected NMR signals for ethyl 1-methylpyrrole-2-carboxylate would include:

1H NMR (CDCl3):

-

Methyl group (N-CH3): singlet at approximately δ 2.2-2.4 ppm

-

Ethyl group: quartet at δ 4.2-4.4 ppm (CH2) and triplet at δ 1.3-1.4 ppm (CH3)

-

Pyrrole ring protons: multiplets at δ 5.9-6.8 ppm

13C NMR (CDCl3):

-

Carbonyl carbon (C=O): signal at approximately δ 160-162 ppm

-

Pyrrole ring carbons: signals between δ 109-135 ppm

-

Methyl and ethyl carbons: signals at δ 14-34 ppm

These predicted values are based on spectroscopic data of structurally related pyrrole derivatives reported in the literature .

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups present in the molecule. Key expected IR absorptions for ethyl 1-methylpyrrole-2-carboxylate include:

-

C=O stretching: approximately 1700-1720 cm-1

-

C-N stretching: approximately 1200-1350 cm-1

-

C-H stretching (aromatic): approximately 3000-3100 cm-1

-

C-H stretching (aliphatic): approximately 2850-2950 cm-1

-

C-O stretching: approximately 1050-1200 cm-1

These values are estimated based on common IR absorption patterns for similar compounds with ester and pyrrole functionalities .

Biological and Pharmacological Activities

Pyrrole derivatives, including ethyl 1-methylpyrrole-2-carboxylate, have garnered significant interest in medicinal chemistry due to their potential biological activities.

Structure-Activity Relationships

The planarity and specific substitution pattern of pyrrole derivatives influence their biological activity. The presence of the ethyl ester group at the 2-position and methyl group at the nitrogen creates a unique electronic distribution and potential for specific molecular interactions with biological targets. These structural features may contribute to the compound's potential applications in pharmaceutical research.

| Hazard Type | Classification |

|---|---|

| Signal Word | Warning |

| Pictogram | Exclamation Mark (GHS07) |

| Skin Corrosion/Irritation | Category 2 (H315) |

| Serious Eye Damage/Irritation | Category 2A (H319) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) - Respiratory tract irritation |

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Applications in Organic Chemistry

Ethyl 1-methylpyrrole-2-carboxylate has several important applications in organic synthesis and research.

Synthetic Building Block

The compound serves as a versatile building block in organic synthesis due to its functional group pattern:

-

The ester group at the 2-position can undergo various transformations, including hydrolysis, reduction, amidation, and transesterification

-

The pyrrole ring can participate in electrophilic aromatic substitution reactions at the available positions

-

The compound can be used to create more complex heterocyclic systems through various coupling reactions

These synthetic capabilities make ethyl 1-methylpyrrole-2-carboxylate valuable in developing pharmaceutically relevant compounds and materials .

Precursor for Heterocyclic Systems

Ethyl 1-methylpyrrole-2-carboxylate has been utilized as a precursor for synthesizing more complex heterocyclic systems, including pyrrolo[1,2-a]pyrazinones and related compounds. These transformations typically involve reactions at the ester functionality and further elaboration of the pyrrole ring, leading to compounds with potential biological activities .

Research Applications

The compound is frequently employed in research contexts for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in medicinal chemistry. Its well-defined reactivity patterns make it a valuable tool for organic chemists developing novel compounds and materials .

Comparison with Related Compounds

Understanding the similarities and differences between ethyl 1-methylpyrrole-2-carboxylate and structurally related compounds provides valuable context for its chemical behavior and applications.

Structural Analogs

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| Methyl 1H-pyrrole-2-carboxylate | C6H7NO2 | Lacks N-methyl group; has methyl ester instead of ethyl ester |

| Ethyl 5-methylpyrrole-2-carboxylate | C8H11NO2 | Methyl group at position 5 instead of N-1 position |

| Ethyl 1-methylimidazole-2-carboxylate | C7H10N2O2 | Contains imidazole ring instead of pyrrole ring |

| Ethyl 1-methylpiperidine-2-carboxylate | C9H17NO2 | Contains saturated six-membered piperidine ring instead of pyrrole |

These structural differences affect properties such as basicity, nucleophilicity, and reactivity patterns, ultimately influencing the compounds' potential applications in organic synthesis and medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume